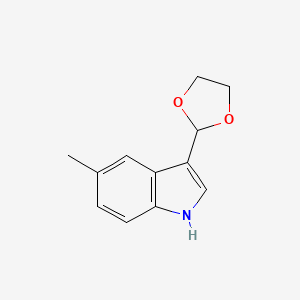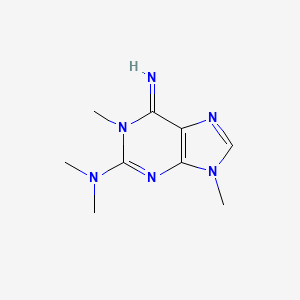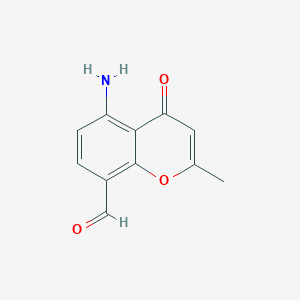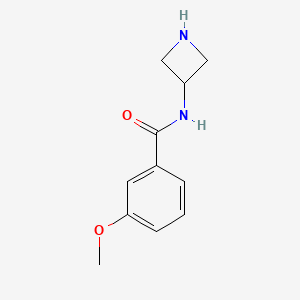![molecular formula C10H12N2OS B11894806 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine CAS No. 850785-50-1](/img/structure/B11894806.png)
6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridin umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Dies beinhaltet oft den Einsatz von Katalysatoren und spezifischen Reaktionsbedingungen, um die Bildung des gewünschten Produkts zu ermöglichen. Der Prozess kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um die Verbindung zu isolieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
6-Methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu verschiedenen Derivaten führt.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können neue Substituenten an die Pyridin- oder Pyrrolringe einführen.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und Lösungsmittel, die die gewünschten Umwandlungen ermöglichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten oder Keton-Derivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionellen Gruppen einführen können, was zu verschiedenen Derivaten der ursprünglichen Verbindung führt.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung neuer heterocyclischer Verbindungen.
Biologie: Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Untersuchung von Wechselwirkungen mit biologischen Makromolekülen, was möglicherweise zur Entdeckung neuer bioaktiver Verbindungen führt.
Medizin: Die Forschung zu ihren pharmakologischen Eigenschaften kann potenzielle therapeutische Anwendungen aufdecken, wie z. B. entzündungshemmende oder krebshemmende Wirkungen.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den 6-Methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridin seine Wirkungen entfaltet, hängt von seinen Wechselwirkungen mit molekularen Zielstrukturen ab. Diese Wechselwirkungen können die Bindung an bestimmte Enzyme oder Rezeptoren umfassen, was zur Modulation biologischer Pfade führt. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und den strukturellen Modifikationen der Verbindung variieren.
Analyse Chemischer Reaktionen
Types of Reactions
6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary based on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Brom-6-methoxy-2-methylpyridin: Diese Verbindung teilt einen ähnlichen Pyridinkern, unterscheidet sich aber in den Substituenten, die an den Ring gebunden sind.
Methyl 3-Hydroxythieno[2,3-b]pyridin-2-carboxylat:
Einzigartigkeit
6-Methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridin ist einzigartig aufgrund seiner spezifischen Kombination von Methoxy- und Methylthio-Substituenten, die ihm unterschiedliche chemische und physikalische Eigenschaften verleihen. Diese Eigenschaften können seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
CAS-Nummer |
850785-50-1 |
|---|---|
Molekularformel |
C10H12N2OS |
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
6-methoxy-2-methyl-3-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H12N2OS/c1-6-9(14-3)7-4-5-8(13-2)12-10(7)11-6/h4-5H,1-3H3,(H,11,12) |
InChI-Schlüssel |
AWOHUQAHWQAAPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)N=C(C=C2)OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)


![2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)


![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)
